Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-, is an organic compound with the molecular formula and a molecular weight of approximately 124.18 g/mol. It is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure. The compound features a cyclopentene ring substituted at one position by a methyl group and at another by an ethanone moiety, contributing to its unique chemical properties. The IUPAC Standard InChI for this compound is InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3 .
While specific biological activities of ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- have not been extensively documented, compounds with similar structures often exhibit various biological properties. Ketones are known for their potential antimicrobial and antifungal activities. Further research may elucidate specific interactions with biological systems.
The synthesis of ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- can be achieved through several methods:
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- has potential applications in:
Interaction studies involving ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- could focus on its reactivity with biological molecules or other organic compounds. Investigating its behavior in various solvents and under different pH conditions may provide insights into its stability and reactivity profiles.
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- is unique due to its specific arrangement of substituents on the cyclopentene ring and its potential applications in flavoring and fragrance industries. Its reactivity patterns also differentiate it from other similar compounds.